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3-Buten-1-one, 1,4,4-triphenyl-

Cat. No.: B14627073
CAS No.: 57694-83-4
M. Wt: 298.4 g/mol
InChI Key: QZIVJIQHBHBMJU-UHFFFAOYSA-N
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Description

Contextualization of Multi-Aryl Enones in Contemporary Organic Chemistry

α,β-Unsaturated ketones, or enones, are a cornerstone of organic synthesis, prized for their versatile reactivity. rsc.org The conjugated system of a carbon-carbon double bond and a carbonyl group makes them susceptible to both 1,2-addition at the carbonyl carbon and 1,4-conjugate addition (Michael addition) at the β-carbon. wikipedia.orgpressbooks.pub This dual reactivity allows for the construction of complex molecular architectures. rsc.orgpressbooks.pub

The introduction of multiple aryl groups, particularly phenyl rings, onto the enone backbone significantly influences its electronic and steric properties. These "multi-aryl enones" are important intermediates in the synthesis of various compounds, including pharmaceuticals and materials with interesting optical properties. researchgate.net For instance, chalcones, which are 1,3-diphenyl-2-propen-1-ones, and their derivatives have been studied for their biological activities. oup.comresearchgate.net The synthesis of such compounds is often achieved through condensation reactions like the Claisen-Schmidt condensation. researchgate.net

Structural Distinctiveness and Chemical Significance of the 1,4,4-Triphenyl Substitution Pattern

The structure of 3-Buten-1-one, 1,4,4-triphenyl- presents a unique substitution pattern. The presence of a phenyl group on the carbonyl carbon (position 1) and two phenyl groups on the β-carbon (position 4) creates a highly sterically hindered environment around the β-carbon. This steric bulk would be expected to significantly impact its reactivity.

In a typical Michael addition, a nucleophile attacks the β-carbon of the enone. mdpi.comrsc.org However, the two phenyl groups at the 4-position in the target molecule would likely hinder the approach of nucleophiles, potentially decreasing the rate of conjugate addition or favoring 1,2-addition at the carbonyl group. The electronic effects of the three phenyl groups would also play a role, delocalizing the charge in any potential intermediates.

A comprehensive search of the chemical literature did not yield specific studies on the synthesis or reactivity of 3-Buten-1-one, 1,4,4-triphenyl- . This suggests that either the compound is challenging to synthesize, or its potential applications have not yet been explored.

Research Landscape of Related Butenone Derivatives

While information on the target compound is sparse, the research landscape of other butenone derivatives offers some context. For example, the synthesis of various phenyl-substituted butenols, which are precursors to butenones, has been documented. organic-chemistry.orgchemicalbook.comfrinton.com The synthesis of 1,3-diphenyl-2-buten-1-one (B1671007) (dypnone), which has two phenyl groups, is achieved through the self-condensation of acetophenone (B1666503) and serves as a useful intermediate. frinton.com

Furthermore, the synthesis of 4-phenyl-3-buten-2-one (B7806413) (benzalacetone) is well-established and is used as a fragrance and in chemical synthesis. chemicalbook.comgoogle.com Research on the synthesis of 1-(3,4-methylenedioxyphenyl)-1-butene-3-one from naturally occurring safrole highlights the interest in butenone structures derived from natural products. orgsyn.org

The lack of data on 3-Buten-1-one, 1,4,4-triphenyl- in contrast to these other derivatives suggests that the specific combination of three phenyl groups at the 1, 4, and 4 positions may present unique synthetic challenges or that its potential utility has yet to be recognized by the scientific community.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18O B14627073 3-Buten-1-one, 1,4,4-triphenyl- CAS No. 57694-83-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4,4-triphenylbut-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O/c23-22(20-14-8-3-9-15-20)17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIVJIQHBHBMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483223
Record name 3-Buten-1-one, 1,4,4-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57694-83-4
Record name 3-Buten-1-one, 1,4,4-triphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Buten 1 One, 1,4,4 Triphenyl and Analogous Structures

Strategies for Carbon-Carbon Bond Formation in Highly Substituted Enone Synthesis

The construction of the 3-buten-1-one, 1,4,4-triphenyl- scaffold relies on the formation of key carbon-carbon bonds. Several classical and modern organic reactions provide pathways to this and related α,β-unsaturated ketones.

Grignard Reaction Pathways Leading to Aryl-Substituted Butenones

The Grignard reaction is a foundational method for creating carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound. mnstate.edumiracosta.edu For the synthesis of aryl-substituted butenones, this reaction can be applied to generate a key tertiary alcohol intermediate, which subsequently undergoes dehydration to form the target enone.

A relevant pathway involves the reaction of an ester with an excess of a Grignard reagent to form a tertiary alcohol. aroonchande.com For instance, a protected keto-ester like ethyl acetoacetate (B1235776) ethylene (B1197577) ketal can be treated with phenylmagnesium bromide. aroonchande.com The Grignar reagent adds twice to the ester functionality to produce a tertiary alcohol after acidic workup. The final step involves the acid-catalyzed removal of the protecting group, which is accompanied by dehydration of the β-hydroxyketone intermediate to yield the conjugated enone system. aroonchande.com The high reactivity of Grignard reagents necessitates strictly anhydrous conditions, typically using solvents like diethyl ether or tetrahydrofuran (B95107) (THF), as they readily react with protic solvents such as water. mnstate.educerritos.edu

A general scheme for this approach is as follows:

Formation of Grignard Reagent: An aryl halide, such as bromobenzene (B47551), reacts with magnesium metal in an anhydrous ether solvent to form the phenylmagnesium bromide reagent. libretexts.org

Nucleophilic Addition: The Grignard reagent attacks a suitable carbonyl precursor, such as a β,β-diphenyl-α,β-unsaturated ester.

Dehydration: The resulting tertiary alcohol is subjected to acidic conditions to facilitate elimination of water, yielding the α,β-unsaturated ketone.

Biphenyl is a common impurity in these reactions, formed from the coupling of the Grignard reagent with unreacted aryl halide, a side reaction favored by higher temperatures. libretexts.org

Wittig and Wittig-Horner Olefination Approaches for α,β-Unsaturated Ketone Construction

Olefination reactions, particularly the Wittig and the Horner-Wadsworth-Emmons (HWE) reactions, are powerful tools for the specific synthesis of alkenes, including α,β-unsaturated ketones. thieme-connect.comnih.gov The HWE reaction, a modification of the Wittig reaction, involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone and is often favored for its ability to produce E-alkenes with high selectivity. organic-chemistry.orgacs.org The resulting water-soluble phosphate (B84403) byproduct simplifies purification. organic-chemistry.org

For the synthesis of 1,4,4-triphenyl-3-buten-1-one, two primary disconnection approaches exist:

Route A: Reaction of a benzoyl-substituted phosphorus ylide (Wittig reagent) or phosphonate carbanion (HWE reagent) with benzophenone (B1666685).

Route B: Reaction of a diphenylmethyl-substituted phosphorus reagent with a benzoyl-containing aldehyde.

The HWE reaction is generally more effective than the Wittig reaction for reactions with ketones, which can be less reactive. acs.org The use of specific conditions, such as those described by Masamune and Roush (LiCl and an amine base like triethylamine), can enhance the reactivity and yield of the olefination. thieme-connect.com

Table 1: Potential Wittig/HWE Reaction Partners for Enone Synthesis

Phosphorus ReagentCarbonyl CompoundResulting Enone Structure
BenzoylmethylenetriphenylphosphoraneBenzophenone1,4,4-Triphenyl-3-buten-1-one
Diethyl (benzoylmethyl)phosphonate + BaseBenzophenone1,4,4-Triphenyl-3-buten-1-one
(Diphenylmethyl)triphenylphosphonium bromide + BasePhenylglyoxal1,4,4-Triphenyl-3-buten-1-one

Condensation Reactions for Enone Core Assembly (e.g., Aldol (B89426) Condensation variants)

Aldol-type condensation reactions are a classic and effective strategy for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones. libretexts.orglibretexts.org The Claisen-Schmidt condensation, a specific variant of the crossed aldol condensation, is particularly well-suited for this purpose. wikipedia.org This reaction involves the condensation of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens, preventing self-condensation of the aldehyde. wikipedia.orglumenlearning.com

To synthesize 1,4,4-triphenyl-3-buten-1-one via this method, 1,1-diphenylacetone (B1664572) (the enolizable ketone component) would react with benzaldehyde (B42025) (the non-enolizable aromatic aldehyde) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgnih.gov The reaction proceeds through a β-hydroxy ketone intermediate, which readily undergoes dehydration, often promoted by heat, to yield the stable, conjugated enone product. libretexts.orgnih.gov

The general mechanism involves:

Enolate Formation: The base removes an α-hydrogen from the ketone (1,1-diphenylacetone) to form a nucleophilic enolate ion. libretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). nih.gov

Protonation: The resulting alkoxide is protonated to form the β-hydroxy ketone (aldol addition product).

Dehydration: Under reaction conditions (especially with heating), a molecule of water is eliminated to form the C=C double bond of the final α,β-unsaturated ketone. libretexts.org

This method is highly efficient, with some studies reporting quantitative yields under solvent-free conditions. wikipedia.orgnih.gov

Transition Metal-Catalyzed Coupling Reactions in Phenylated Butenone Synthesis

Transition metal-catalyzed cross-coupling reactions represent a modern and versatile approach to forming carbon-carbon bonds. nih.govustc.edu.cn The Mizoroki-Heck reaction is a prominent example, involving the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org

For the synthesis of phenylated butenones, the Heck reaction can be envisioned to couple an aryl halide with an appropriate alkene substrate. thieme-connect.de A plausible route to 1,4,4-triphenyl-3-buten-1-one could involve the coupling of an aryl halide like iodobenzene (B50100) with 1-phenyl-3,3-diphenylprop-2-en-1-one. A more direct approach might involve a carbonylative Heck-type reaction or related coupling processes.

The catalytic cycle for the Heck reaction generally involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond. wikipedia.org

Migratory Insertion: The alkene coordinates to the palladium(II) complex and inserts into the palladium-aryl bond. wikipedia.org

β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the new alkene product and a palladium-hydride species.

Reductive Elimination: The base regenerates the active palladium(0) catalyst.

The choice of catalyst (e.g., Pd(OAc)₂, tetrakis(triphenylphosphine)palladium(0)), ligands (e.g., triphenylphosphine), and base (e.g., triethylamine (B128534), sodium acetate) is crucial for the reaction's success. wikipedia.orgthieme-connect.de

Table 2: Potential Heck Reaction Partners for Phenylated Butenone Synthesis

Unsaturated Halide/TriflateAlkeneCatalyst System (Example)
Iodobenzene1,1-Diphenyl-1-buten-3-onePd(OAc)₂, PPh₃, Et₃N
Benzoyl Chloride1,1-DiphenylethylenePd(0) complex, Base
3-Iodo-1,1-diphenyl-1-butenePhenylboronic acid (Suzuki Coupling)Pd(PPh₃)₄, Na₂CO₃

Synthesis of Precursor Molecules for 3-Buten-1-one, 1,4,4-Triphenyl-

The successful synthesis of the target compound is contingent upon the availability of key precursor molecules. The synthetic routes for these starting materials are well-established in organic chemistry.

Benzophenone: A common precursor, it can be readily synthesized via the Friedel-Crafts acylation of benzene (B151609) using benzoyl chloride with a Lewis acid catalyst like aluminum chloride.

1,1-Diphenylethylene: This alkene can be prepared through a Wittig reaction between benzophenone and methylenetriphenylphosphorane (B3051586) or by the dehydration of 1,1-diphenylethanol, which itself is a product of a Grignard reaction between methylmagnesium bromide and benzophenone.

Phenylmagnesium bromide: This essential Grignard reagent is formed by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent. miracosta.edulibretexts.org

1,1-Diphenylacetone: This ketone, required for the Claisen-Schmidt condensation, can be synthesized from diphenylacetic acid or its derivatives.

Benzoylmethylphosphonates/phosphonium salts: Reagents for Wittig-Horner and Wittig reactions are typically prepared from the reaction of a phenacyl halide (e.g., 2-bromoacetophenone) with a phosphite (B83602) (e.g., triethyl phosphite) or a phosphine (B1218219) (e.g., triphenylphosphine), respectively.

4-Phenyl-1-butene: This starting material for certain catalytic processes can be prepared via established methods. orgsyn.org

Table 3: Key Precursors and Their Synthetic Origin

Precursor MoleculeCommon Synthetic MethodRequired Reagents
BenzophenoneFriedel-Crafts AcylationBenzene, Benzoyl Chloride, AlCl₃
Phenylmagnesium bromideGrignard Reagent FormationBromobenzene, Magnesium Metal
1,1-DiphenylethyleneWittig ReactionBenzophenone, Methyltriphenylphosphonium bromide, Base
1,1-DiphenylacetoneFrom Diphenylacetic AcidDiphenylacetic acid, Organolithium reagents
Diethyl (benzoylmethyl)phosphonateArbuzov Reaction2-Bromoacetophenone, Triethyl phosphite

Investigation of Catalytic Systems and Reaction Conditions for Optimal Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of the desired product while minimizing side reactions.

For Claisen-Schmidt condensations , the choice of base and the use or absence of a solvent are critical variables. Studies have shown that solid sodium hydroxide (NaOH) can serve as a highly efficient catalyst in solvent-free "grinding" conditions, leading to quantitative yields (96–98%) of α,α'-bis(substituted-benzylidene)cycloalkanones. nih.gov The catalytic performance of NaOH in these conditions was found to be superior to other bases like KOH, sodium acetate (B1210297) (NaOAc), and ammonium (B1175870) acetate (NH₄OAc). nih.gov

Table 4: Effect of Base on a Model Claisen-Schmidt Reaction

CatalystMolar Ratio (mol%)ConditionYield (%)Reference
NaOH20Solvent-free, grinding96-98 nih.gov
KOH20Solvent-free, grindingLower than NaOH nih.gov
NaOAc20Solvent-free, grindingLower than NaOH nih.gov

In transition metal-catalyzed reactions like the Heck coupling, the catalytic system's components significantly influence the outcome. The activity and stability of the palladium catalyst are key. While phosphine-free catalyst systems exist, many efficient Heck reactions utilize a palladium source like palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst complex in combination with a phosphine ligand. organic-chemistry.orgthieme-connect.de The base, typically an amine like triethylamine or an inorganic base like sodium carbonate, is essential for regenerating the active Pd(0) catalyst. wikipedia.org The solvent choice, often a polar aprotic solvent like acetonitrile (B52724) or DMF, also plays a crucial role. nih.gov For certain substrates, additives such as tetra-n-butylammonium chloride (nBu₄NCl) can enhance conversion rates and selectivity. ntu.edu.sg

For Grignard reactions , the most critical factor is the rigorous exclusion of moisture and protic impurities to prevent quenching the highly basic reagent. cerritos.edu Activating the magnesium surface, for example by crushing or using a small amount of iodine, can be necessary to initiate the reaction. mnstate.edu

Spectroscopic Characterization for Structural Elucidation of 3 Buten 1 One, 1,4,4 Triphenyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 3-Buten-1-one, 1,4,4-triphenyl- is anticipated to exhibit distinct signals corresponding to the aromatic and vinylic protons. The integration of these signals would confirm the number of protons in each unique chemical environment.

The aromatic protons on the three phenyl groups are expected to appear as complex multiplets in the downfield region, typically between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns would depend on the substitution pattern and the electronic environment of each ring. The protons on the benzoyl phenyl group are likely to be the most downfield due to the electron-withdrawing effect of the adjacent carbonyl group.

The two vinylic protons on the α,β-unsaturated system will present as doublets. Due to the geminal diphenyl substitution at the C4 position, the vinylic proton at C3 would likely appear as a singlet in the region of 6.0-7.0 ppm. The chemical shift is influenced by the conjugation with the carbonyl group and the anisotropic effects of the phenyl rings. For the related compound 4-phenyl-3-buten-2-one (B7806413), signals for the vinylic protons are observed at approximately 6.79 and 7.65 ppm. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Spectral Data for 3-Buten-1-one, 1,4,4-Triphenyl-

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Vinylic CH 6.0 - 7.0 s

Note: Data are predicted based on the analysis of structurally similar compounds. s = singlet, m = multiplet.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3-Buten-1-one, 1,4,4-triphenyl-, distinct signals are expected for the carbonyl carbon, the alkene carbons, and the aromatic carbons.

The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-200 ppm, which is characteristic for conjugated ketones. The vinylic carbons (C=C) will have signals in the olefinic region of the spectrum, typically between 120 and 150 ppm. The carbon atom β to the carbonyl group is expected to be more downfield than the α-carbon. For the analogous compound 4,4-diphenyl-3-buten-2-one, ¹³C NMR data is available which can be used for comparison. spectrabase.comspectrabase.com The numerous aromatic carbons will produce a cluster of signals in the 125-145 ppm range, with the ipso-carbons (the carbons attached to the butenone framework) showing distinct shifts.

Table 2: Predicted ¹³C NMR Spectral Data for 3-Buten-1-one, 1,4,4-Triphenyl-

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Carbonyl) 190 - 200
Vinylic C 120 - 150

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A key correlation would be expected between the two vinylic protons, which would help to confirm their connectivity within the butenone chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon in the molecule by linking the proton shifts to their corresponding carbon shifts.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups (Carbonyl, Alkene, Aromatic)

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of 3-Buten-1-one, 1,4,4-triphenyl- would be dominated by absorptions from the carbonyl, alkene, and aromatic moieties.

Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1650-1685 cm⁻¹ for the conjugated carbonyl group. For comparison, the IR spectrum of 4-phenyl-3-buten-2-one shows a strong C=O stretch. nist.gov

Alkene (C=C) Stretch: A medium intensity absorption is anticipated around 1600-1640 cm⁻¹ for the carbon-carbon double bond stretch.

Aromatic Rings: Several bands would indicate the presence of the phenyl groups. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which typically appear as a series of absorptions in the 1450-1600 cm⁻¹ region.

Vinylic C-H Bending: Out-of-plane bending vibrations for the vinylic C-H bond can be expected in the 900-1000 cm⁻¹ range.

Table 3: Predicted Key IR Absorptions for 3-Buten-1-one, 1,4,4-Triphenyl-

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium
Carbonyl C=O Stretch 1650 - 1685 Strong
Alkene C=C Stretch 1600 - 1640 Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The extensive conjugation in 3-Buten-1-one, 1,4,4-triphenyl-, involving the benzoyl group, the double bond, and the geminal diphenyl groups, is expected to result in strong UV absorption.

Two main electronic transitions are anticipated:

A high-intensity π → π * transition, likely occurring at a wavelength (λmax) above 300 nm, is associated with the extended conjugated system. Similar conjugated systems in other chalcones and triphenyl-substituted compounds show strong absorptions in this region. researchgate.netresearchgate.net

A lower intensity n → π * transition, corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is expected at a longer wavelength, potentially in the 350-450 nm range.

The exact λmax values and molar absorptivities (ε) would be dependent on the solvent used for the analysis.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. The molecular formula of 3-Buten-1-one, 1,4,4-triphenyl- is C₂₈H₂₂O, which corresponds to a molecular weight of approximately 374.48 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight. The fragmentation pattern would likely involve characteristic losses of the substituent groups:

Loss of a phenyl group (C₆H₅, 77 Da) to give a fragment at [M-77]⁺.

Formation of a benzoyl cation ([C₆H₅CO]⁺) at m/z 105, which is a very common fragment for benzoyl compounds.

Cleavage can also lead to the formation of a triphenylmethyl cation or related fragments. For instance, the mass spectrum of 1-(4-methoxyphenyl)-3-buten-1-ol shows significant fragmentation. nih.gov

Analysis of these fragment ions would provide further confirmation of the proposed structure.

Application of Computational Spectroscopy for Prediction and Validation of Experimental Data

There are no published studies detailing the use of computational methods, such as Density Functional Theory (DFT), to predict the spectroscopic properties of 3-Buten-1-one, 1,4,4-triphenyl-. Such studies would typically involve geometry optimization followed by the calculation of spectroscopic parameters to correlate with and aid in the interpretation of experimental data. Without these studies, a comparison between theoretical and experimental values cannot be made.

Theoretical and Computational Chemistry Studies of 3 Buten 1 One, 1,4,4 Triphenyl

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. rsc.org For compounds like chalcones and other substituted ketones, DFT calculations, often using functionals like B3LYP, are employed to predict various molecular properties. orientjchem.orgnih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. researchgate.net

HOMO: Represents the ability to donate an electron. In α,β-unsaturated ketones, the HOMO is typically distributed over the π-system, including the aromatic rings and the carbon-carbon double bond.

LUMO: Represents the ability to accept an electron. The LUMO is generally located over the enone moiety (C=C-C=O).

HOMO-LUMO Gap: A small energy gap implies high chemical reactivity, low kinetic stability, and high polarizability, suggesting that intramolecular charge transfer (ICT) is likely to occur. researchgate.net DFT calculations on various chalcone (B49325) analogs are used to compute these energy levels and predict their electronic behavior. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions: Indicate negative electrostatic potential (electron-rich), typically found around electronegative atoms like oxygen. In a ketone, this would be concentrated on the carbonyl oxygen, highlighting its role as a hydrogen bond acceptor or a site for electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor), usually found around hydrogen atoms attached to electronegative atoms or in regions susceptible to nucleophilic attack. MEP analysis helps in identifying sites for intermolecular interactions and chemical reactions. researchgate.net

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structure validation. For instance, theoretical calculations can simulate vibrational spectra (Infrared and Raman), which arise from the vibrations of chemical bonds. The calculated frequencies for specific functional groups, such as the C=O stretch of the ketone and the C=C stretch of the alkene, can be correlated with experimental IR spectra. Similarly, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and UV-Visible absorption spectra, providing a comprehensive theoretical picture of the molecule's spectroscopic signature.

In Silico Modeling of Molecular Interactions (excluding biological systems)

In silico modeling can be used to study how a molecule like 3-Buten-1-one, 1,4,4-triphenyl- might interact with other chemical species or materials, outside of a biological context. For example, its interaction with solvents can be modeled to understand solubility and stability in different media. orientjchem.org Furthermore, its potential to form complexes with metal ions or to self-assemble into larger supramolecular structures through non-covalent interactions (like π-π stacking between phenyl rings) can be investigated. researchgate.net These models are crucial in materials science for designing new functional materials.

Chemical Transformations and Derivatization of 3 Buten 1 One, 1,4,4 Triphenyl

Oxidation Reactions of the Butenone Moiety and Phenyl Groups

The oxidation of 3-Buten-1-one, 1,4,4-triphenyl- can target either the carbon-carbon double bond of the butenone core or the aromatic phenyl groups, depending on the oxidizing agent and reaction conditions.

Common methods for the oxidation of the alkene component of α,β-unsaturated ketones include epoxidation and ozonolysis.

Epoxidation: The carbon-carbon double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.com This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond. masterorganicchemistry.com The resulting epoxide is a versatile intermediate for further synthetic transformations. Hydrogen peroxide, in the presence of a suitable catalyst, can also be employed for epoxidation. libretexts.org

Ozonolysis: Ozonolysis provides a method for the cleavage of the carbon-carbon double bond. organic-chemistry.org Treatment of 3-Buten-1-one, 1,4,4-triphenyl- with ozone would initially form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. organic-chemistry.orglibretexts.org The workup conditions following ozonolysis determine the final products. libretexts.org

Reductive Workup: Using reagents such as zinc dust in acetic acid or dimethyl sulfide (B99878) (DMS), the ozonide is cleaved to yield carbonyl compounds. libretexts.orgmasterorganicchemistry.com In the case of 3-Buten-1-one, 1,4,4-triphenyl-, this would likely produce benzophenone (B1666685) and a glyoxal (B1671930) derivative.

Oxidative Workup: Treatment with an oxidizing agent like hydrogen peroxide leads to the formation of carboxylic acids and/or ketones. masterorganicchemistry.commasterorganicchemistry.com

While specific studies on the oxidation of the phenyl groups of 3-Buten-1-one, 1,4,4-triphenyl- are not extensively documented, aromatic rings can be oxidized under harsh conditions, though this is generally a less common transformation compared to reactions at the butenone moiety.

Reduction Reactions, including Selective Hydrogenation and Hydride Reductions

The reduction of 3-Buten-1-one, 1,4,4-triphenyl- offers the possibility of selectively targeting the carbonyl group or the carbon-carbon double bond.

Chemoselective Reduction of Carbonyl vs. Carbon-Carbon Double Bond

The selective reduction of the conjugated system in α,β-unsaturated ketones is a key transformation in organic synthesis. The choice of reducing agent and reaction conditions dictates whether 1,2-reduction (carbonyl group) or 1,4-reduction (conjugate addition to the double bond) occurs. libretexts.org

Catalytic Hydrogenation: Catalytic hydrogenation typically leads to the reduction of the carbon-carbon double bond. byjus.com

Palladium on Carbon (Pd/C): This heterogeneous catalyst is commonly used for the hydrogenation of alkenes. masterorganicchemistry.com Under standard conditions (H₂ gas, Pd/C), the double bond of 3-Buten-1-one, 1,4,4-triphenyl- would be reduced to afford 1,4,4-triphenylbutan-1-one.

Wilkinson's Catalyst (RhCl(PPh₃)₃): This homogeneous catalyst is also effective for the hydrogenation of alkenes. byjus.comwikipedia.org It can offer selectivity for less hindered double bonds. byjus.com

Hydride Reductions: Complex metal hydrides are widely used for the reduction of carbonyl groups. libretexts.orglibretexts.org

Sodium Borohydride (NaBH₄): This is a milder reducing agent that typically favors the 1,2-reduction of the carbonyl group in α,β-unsaturated ketones, yielding an allylic alcohol. libretexts.orgorganicchemistrytutor.com The reaction with 3-Buten-1-one, 1,4,4-triphenyl- would be expected to produce 1,4,4-triphenylbut-3-en-1-ol.

Lithium Aluminum Hydride (LiAlH₄): This is a much stronger reducing agent and can reduce both the carbonyl group and the carbon-carbon double bond, often leading to the fully saturated alcohol. libretexts.orgmasterorganicchemistry.com However, under carefully controlled conditions, some selectivity can be achieved.

Below is a table summarizing the expected major products from the reduction of 3-Buten-1-one, 1,4,4-triphenyl- with different reagents.

ReagentTarget Functional GroupExpected Major Product
H₂, Pd/CCarbon-Carbon Double Bond1,4,4-Triphenylbutan-1-one
NaBH₄Carbonyl Group1,4,4-Triphenylbut-3-en-1-ol
LiAlH₄Carbonyl and Double Bond1,4,4-Triphenylbutan-1-ol

Nucleophilic and Electrophilic Substitution Reactions on the Butenone Framework and Aromatic Rings

Nucleophilic Addition: The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system makes 3-Buten-1-one, 1,4,4-triphenyl- susceptible to nucleophilic conjugate addition (Michael addition). nih.govyoutube.com A variety of nucleophiles can add to the double bond. nih.govyoutube.com

Thiol Addition (Thia-Michael Addition): Thiols are effective nucleophiles for conjugate addition to enones, often catalyzed by a weak base. science.govnih.gov

Amine Addition (Aza-Michael Addition): Primary and secondary amines can also undergo conjugate addition. researchgate.net

Electrophilic Aromatic Substitution: The phenyl rings of 3-Buten-1-one, 1,4,4-triphenyl- can undergo electrophilic aromatic substitution. The butenone substituent acts as a deactivating group, directing incoming electrophiles primarily to the meta position of the benzoyl phenyl ring. The other two phenyl rings at the 4-position would be expected to behave similarly to substituted benzenes. Classic electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring. leah4sci.comorganic-chemistry.org

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a Lewis acid like AlCl₃, introduce alkyl or acyl groups, respectively. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com However, Friedel-Crafts reactions are often unsuccessful on strongly deactivated rings. libretexts.org

Synthesis of Heterocyclic Systems Derived from Butenone Scaffolds

The butenone framework of 3-Buten-1-one, 1,4,4-triphenyl- serves as a versatile precursor for the synthesis of various heterocyclic systems.

Formation of Pyrroles and Pyrimidines

Pyrroles: The Paal-Knorr synthesis is a classical method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. wikipedia.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.in To utilize 3-Buten-1-one, 1,4,4-triphenyl- in a Paal-Knorr type synthesis, it would first need to be converted into a suitable 1,4-dicarbonyl intermediate. This could potentially be achieved through functionalization of the double bond, for example, via epoxidation followed by ring-opening and oxidation, or through a Michael addition followed by oxidation of the resulting enolate.

Pyrimidines: Chalcones are well-established precursors for the synthesis of pyrimidines. The reaction typically involves the condensation of the α,β-unsaturated ketone with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328), in the presence of a base. wikipedia.org This reaction provides a direct route to substituted pyrimidine (B1678525) derivatives.

Synthesis of Oxadiazole Derivatives

While direct conversion of the butenone to an oxadiazole is not typical, 3-Buten-1-one, 1,4,4-triphenyl- can be transformed into intermediates suitable for oxadiazole synthesis. One common route involves the formation of a hydrazone. rdd.edu.iqresearchgate.net The butenone can react with hydrazine (B178648) to form a pyrazoline, which can then be further functionalized. nih.govresearchgate.netsci-hub.sechim.it Alternatively, the carbonyl group can be converted to a hydrazone, which can then undergo oxidative cyclization to form a 1,3,4-oxadiazole (B1194373) ring. rdd.edu.iqresearchgate.netijrrr.comnih.govrsc.org

Formation of Pyrylium (B1242799) Salts

The transformation of γ,δ-unsaturated ketones, such as 3-Buten-1-one, 1,4,4-triphenyl-, into pyrylium salts represents a significant synthetic conversion. Pyrylium salts are versatile intermediates in organic synthesis, serving as precursors for a wide array of other heterocyclic and aromatic compounds like pyridines, pyridinium (B92312) salts, and benzene (B151609) derivatives. wikipedia.org The synthesis of pyrylium salts is attractive due to the high purity of the crystalline products obtained, which often precipitate from the reaction mixture, simplifying isolation. thieme-connect.deunlv.edu

Generally, the synthesis of 2,4,6-triaryl-substituted pyrylium salts is achieved through one of two primary acid-catalyzed condensation methods:

Condensation of a Chalcone (B49325) with a Methyl Ketone: This approach involves the reaction of a 1,3-diaryl-2-en-1-one (a chalcone) with an acetophenone (B1666503) derivative. unlv.edunih.gov For instance, 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) can be synthesized from benzalacetophenone (chalcone) and acetophenone in the presence of a strong acid like tetrafluoroboric acid. nih.govorgsyn.org

Dehydrocyclization of a 1,5-Diketone: This method uses a 1,5-diaryl-1,5-pentanedione as the precursor. The cyclization is effected by an acid, often with a hydride acceptor such as the triphenylmethyl (trityl) cation, to facilitate the final aromatization step through dehydrogenation. unlv.edunih.gov

While 3-Buten-1-one, 1,4,4-triphenyl-, is a β,γ-unsaturated ketone, its structure (Ph-C(=O)-CH₂-CH=C(Ph)₂) contains the requisite five-carbon chain for cyclization into a pyrylium ring. The reaction would proceed via an acid-catalyzed intramolecular cyclization. The mechanism likely involves the protonation of the carbonyl oxygen, followed by the intramolecular attack of the nucleophilic carbon-carbon double bond onto the electrophilic carbonyl carbon. This forms a five-membered carbocyclic intermediate which would then need to undergo rearrangement and oxidation to yield the aromatic six-membered pyrylium cation. The presence of the phenyl groups would stabilize the intermediates and the final pyrylium salt product.

The table below summarizes common synthetic routes to 2,4,6-triarylpyrylium salts, which are analogous to the potential transformation of 3-Buten-1-one, 1,4,4-triphenyl-.

Precursor 1Precursor 2Acid/CatalystProductReference
BenzalacetophenoneAcetophenoneHBF₄·Et₂O2,4,6-Triphenylpyrylium tetrafluoroborate nih.govorgsyn.org
1,5-Diphenyl-1,5-pentanedioneTriphenylmethanolStrong Acid (e.g., HBF₄)2,4,6-Triphenylpyrylium salt nih.gov
Benzaldehyde (B42025)Acetophenone (2 equiv.)Base (to form diketone), then Acid + Hydride Acceptor2,4,6-Triphenylpyrylium salt unlv.edu

Reactions with Organophosphorus Reagents and Nucleophiles

The reactivity of 3-Buten-1-one, 1,4,4-triphenyl-, is dictated by the presence of a non-conjugated ketone and a trisubstituted carbon-carbon double bond. Unlike α,β-unsaturated ketones where conjugate (1,4) addition is a common pathway, the isolated nature of the carbonyl group in this β,γ-unsaturated ketone directs its reactivity. libretexts.orglibretexts.org

Reactions with Nucleophiles: Nucleophilic attack will predominantly occur at the electrophilic carbonyl carbon in a 1,2-addition fashion. libretexts.org The steric hindrance from the adjacent methylene (B1212753) group and the bulky triphenylvinyl moiety is less significant than the inherent reactivity of the ketone.

Strong Nucleophiles: Reagents like organolithium compounds (RLi) and Grignard reagents (RMgX) will readily add to the carbonyl group to form the corresponding tertiary alcohols after acidic workup.

Weak Nucleophiles: Weaker nucleophiles, such as amines or alcohols, will react reversibly with the ketone to form hemiaminals and hemiketals, respectively. libretexts.org The reaction of a related compound, 3,4,4-trichloro-1-(4-methylphenyl)-3-buten-1-one, with amines leads to substitution at the double bond, accompanied by rearrangement; however, this is facilitated by the presence of leaving groups (chlorine atoms) which are absent in 1,4,4-triphenyl-3-buten-1-one. pleiades.onlineresearchgate.net

Enolate Formation: The α-protons on the methylene group (C2) are acidic and can be removed by a strong base (e.g., LDA) to form an enolate. This enolate can then act as a nucleophile in reactions with various electrophiles, such as alkyl halides or other carbonyl compounds (e.g., in an aldol (B89426) reaction), to form new carbon-carbon bonds at the α-position.

Reactions with Organophosphorus Reagents: The most prominent reaction with organophosphorus reagents is the Wittig reaction, which serves to convert the carbonyl group into a carbon-carbon double bond. The reaction involves a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂), which reacts with the ketone to form a five-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and triphenylphosphine (B44618) oxide. This provides a reliable method for synthesizing 1,1,5-triphenyl-1,4-pentadiene derivatives from 3-Buten-1-one, 1,4,4-triphenyl-.

The table below outlines the expected products from these reactions.

Reagent TypeSpecific ReagentReaction TypeExpected Product
Strong NucleophilePhenylmagnesium bromide (PhMgBr), then H₃O⁺1,2-Addition1,1,4,4-Tetraphenyl-3-buten-1-ol
Base then Electrophile1. LDA; 2. Methyl iodide (CH₃I)α-Alkylation2-Methyl-1,4,4-triphenyl-3-buten-1-one
Organophosphorus ReagentMethylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂)Wittig Reaction1,1-Diphenyl-4-(1-phenylethenyl)-1-butene

Intramolecular Cyclization Reactions, such as Prins Cyclization

Intramolecular cyclization reactions of unsaturated carbonyl compounds are powerful tools for constructing carbocyclic and heterocyclic ring systems. acs.org The Prins reaction and related cyclizations involve the acid-catalyzed reaction between a carbonyl group and a carbon-carbon double bond within the same molecule. nih.govutexas.edu

For a β,γ-unsaturated ketone like 3-Buten-1-one, 1,4,4-triphenyl-, an intramolecular Prins-type cyclization can be envisioned under strong acid conditions (e.g., Lewis acids like TiCl₄, SnCl₄, or Brønsted superacids like TfOH). acs.orgbeilstein-journals.org The mechanism proceeds as follows:

Activation: The carbonyl oxygen is protonated by the acid, significantly increasing the electrophilicity of the carbonyl carbon.

Cyclization: The nucleophilic β,γ-double bond attacks the activated carbonyl carbon. For this substrate, this constitutes a 5-exo-trig cyclization, which is favored by Baldwin's rules. This attack forms a five-membered ring and generates a tertiary carbocation at the former C4 position. This cation is highly stabilized by the two attached phenyl groups.

Termination: The reaction is terminated by the capture of a nucleophile (e.g., a halide from a Lewis acid co-reactant like TiCl₄) by the carbocation, yielding a functionalized cyclopentyl alcohol derivative. acs.org

This pathway is analogous to the halide-terminated Prins (halo-Prins) cyclizations observed for δ,ε-unsaturated ketones, which form six-membered rings. acs.org The stereochemical outcome of such cyclizations (syn vs. anti) is often dependent on the specific Lewis acid used. acs.org

An alternative intramolecular cyclization pathway, particularly under superacidic conditions, is an electrophilic aromatic substitution (Friedel-Crafts type). In this scenario, after activation of the carbonyl, the phenyl ring attached to the carbonyl group could be attacked by the carbocation generated from the protonated double bond. More likely, however, is a Nazarov-type cyclization pathway where the phenyl group at C1 attacks the double bond, a process seen in related systems that leads to indanone structures. beilstein-journals.org The cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid provides a precedent for such transformations of aryl-substituted butenones. beilstein-journals.org

The table below details the potential products from these intramolecular cyclization pathways.

Reaction TypeAcid/CatalystKey IntermediatePotential ProductReference
Intramolecular Prins CyclizationLewis Acid (e.g., SnCl₄)5-membered ring with tertiary carbocationSubstituted 1-hydroxytetrahydro-pentalene derivative acs.org
Intramolecular Friedel-Crafts CyclizationBrønsted Superacid (e.g., TfOH)Phenyl-stabilized carbocationSubstituted indanone derivative beilstein-journals.org

Advanced Applications in Organic Synthesis Enabled by Phenylated Butenone Analogs

Role as Versatile Synthetic Intermediates for Complex Molecular Architectures

Phenylated butenone analogs, characterized by the α,β-unsaturated ketone system, are pivotal intermediates in the synthesis of complex molecular architectures. The conjugated system allows for a variety of chemical transformations, making these compounds valuable precursors. For instance, the reaction of related chlorinated butenones with amines leads to the formation of aminodichlorobutenones, which can serve as synthons for biologically active compounds. google.com

The general class of homoallylic alcohols, which can be derived from butenone precursors, are crucial for synthesizing complex natural products. libretexts.org The presence of both an alkene and a carbonyl group (or a group derived from it) in these structures allows for sequential or orthogonal functionalization, enabling the assembly of intricate molecular frameworks. libretexts.org This dual reactivity is fundamental to modern multistep synthetic strategies. acs.org

Construction of Sterically Demanding Tri- and Tetrasubstituted Alkenes

The synthesis of sterically hindered alkenes, particularly those with tri- and tetrasubstitution, is a significant challenge in organic chemistry. Phenylated butenones can serve as precursors to such structures. The carbon-carbon double bond within the butenone framework can be manipulated through various addition and elimination reactions to introduce multiple substituents.

While direct examples involving 1,4,4-triphenyl-3-buten-1-one are not readily found, the general strategy often involves the addition of organometallic reagents to the carbonyl group, followed by elimination or rearrangement reactions to generate highly substituted alkenes. The phenyl groups on the butenone scaffold would be expected to impart significant steric influence on these transformations, potentially leading to high stereoselectivity in the formation of the target alkenes.

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The core structure of phenylated butenones is ideal for exploring and developing new methods for creating carbon-carbon and carbon-heteroatom bonds. The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system makes it a prime candidate for conjugate addition reactions, a cornerstone of C-C bond formation. wikipedia.orgmasterorganicchemistry.com

Michael Addition Reactions: These compounds are excellent Michael acceptors. wikipedia.orgmasterorganicchemistry.com The addition of a wide range of nucleophiles (Michael donors), such as enolates, organocuprates, amines, and thiols, to the β-position of the butenone would lead to the formation of a new C-C or C-heteroatom bond. masterorganicchemistry.comyoutube.comlibretexts.org The reaction of a related α,β-unsaturated amide with thiols, catalyzed by a bifunctional iminophosphorane, demonstrates a modern approach to enantioselective sulfa-Michael additions. chemrxiv.org

Cycloaddition Reactions: The alkene component of the butenone can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic and heterocyclic systems. libretexts.org For example, reactions with dienes can construct six-membered rings, while [3+2] cycloadditions with species like nitrones can yield five-membered heterocyclic rings. mdpi.comsemanticscholar.org These reactions are powerful tools for rapidly increasing molecular complexity.

The development of catalytic, enantioselective versions of these reactions is a major focus of contemporary organic synthesis. researchgate.netsigmaaldrich.com The phenylated butenone scaffold provides a valuable substrate for testing the efficacy and selectivity of new catalytic systems designed for these fundamental bond-forming transformations.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Routes to Highly Phenylated Butenones

While classical methods like aldol (B89426) condensation provide a basis for synthesizing butenone structures, the specific and dense functionalization of 1,4,4-triphenyl-3-buten-1-one calls for the exploration of more sophisticated and efficient synthetic strategies. Future research could focus on developing novel routes that offer greater control over the complex architecture of such highly phenylated systems.

Key areas for investigation include:

Organometallic Coupling Reactions: The development of catalytic cross-coupling reactions could provide a powerful tool for constructing the carbon skeleton. For instance, a palladium- or rhodium-catalyzed approach could be envisioned, coupling a pre-functionalized triphenylmethyl group with a suitable vinyl ketone synthon. Research into base-controlled Rh(III)-catalyzed C-H bond activation, which has been successful in the synthesis of other complex ketones, could be adapted for this purpose. acs.org

Wittig-type Olefination: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are cornerstones of alkene synthesis. wikipedia.orglumenlearning.comorganic-chemistry.org A prospective route could involve the reaction of an ylide derived from a triphenylacetylphosphonium salt with formaldehyde. Conversely, a vinylphosphonium ylide could react with benzophenone (B1666685). A significant challenge and area for research would be controlling the stereoselectivity of the resulting double bond, as the stability of the ylide intermediate plays a crucial role in determining the E/Z ratio of the product. organic-chemistry.orgberkeley.edu

Grignard and Organolithium Additions: The addition of organometallic reagents to carbonyl compounds is a fundamental C-C bond-forming reaction. leah4sci.commasterorganicchemistry.com A plausible synthetic strategy involves the 1,2-addition of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) to 1,1,1-triphenylacetone, followed by oxidation of the resulting tertiary alcohol. libretexts.orgchemguide.co.uk Challenges would include potential steric hindrance from the bulky triphenylmethyl group and the need to prevent unwanted side reactions.

A comparison of potential future synthetic strategies is outlined in the table below.

Synthetic StrategyKey ReactantsPotential AdvantagesKey Challenges
Organometallic Coupling Triphenylmethyl halide, Vinyl ketone synthonHigh efficiency, potential for catalytic cycles.Catalyst selection, optimizing reaction conditions.
Wittig Olefination Triphenylacetylphosphonium ylide, FormaldehydeWell-established, functional group tolerance. wikipedia.orgStereocontrol (E/Z isomerism), separation of phosphine (B1218219) oxide byproduct. berkeley.edu
Grignard Addition 1,1,1-Triphenylacetone, Vinylmagnesium halideUtilizes readily available starting materials. libretexts.orgSteric hindrance, requires subsequent oxidation step.

Deeper Mechanistic Insights into Complex Rearrangements

The structure of 1,4,4-triphenyl-3-buten-1-one is prone to a variety of molecular rearrangements, particularly under acidic or thermal conditions. A deeper understanding of these transformations is crucial for predicting its stability and reactivity.

Future mechanistic studies could investigate:

Acid-Catalyzed Rearrangements: Under acidic conditions, protonation of the carbonyl oxygen or the double bond could initiate carbocation-mediated rearrangements. Analogous to the Pinacol ncert.nic.in or Dienone-Phenol rearrangements acs.org, a 1,2-phenyl shift could occur, leading to the formation of more stable carbocation intermediates and ultimately, isomeric products. The relative migratory aptitude of the phenyl groups versus other parts of the molecule would be a key area of study. acs.orgresearchgate.net

Sigmatropic Rearrangements: The butenone framework is susceptible to sigmatropic shifts. For example, a berkeley.edumanipal.edu-sigmatropic rearrangement, although often thermally forbidden, could potentially occur under photochemical conditions or if the system's strain lowers the activation barrier. nih.gov Investigating these possibilities would provide fundamental insights into the pericyclic reactivity of such systems.

Thermal Rearrangements: Kinetic and mechanistic studies, similar to those performed on terpenes like α-pinene, could reveal complex reaction networks involving biradical intermediates. youtube.com Such studies would help elucidate the thermal stability and degradation pathways of highly phenylated butenones.

Development of Chemo- and Stereoselective Transformations

The presence of two distinct reactive sites—the carbonyl group and the alkene—makes 1,4,4-triphenyl-3-buten-1-one an excellent substrate for developing selective transformations.

Prospective research areas include:

Asymmetric Hydrogenation: The selective reduction of either the C=C double bond or the C=O group would lead to valuable chiral building blocks. The development of chiral catalysts, whether based on transition metals (like rhodium nih.gov or iridium) or organocatalysts, for the enantioselective hydrogenation of one functional group while leaving the other intact is a significant goal.

Enantioselective Conjugate Additions: The α,β-unsaturated ketone moiety is an ideal Michael acceptor. Future work could focus on the asymmetric conjugate addition of nucleophiles, catalyzed by chiral organocatalysts or metal complexes, to create a stereocenter at the β-position.

Biocatalytic Transformations: Enzymes offer unparalleled chemo-, regio-, and stereoselectivity. acs.org Exploring the use of enzymes such as ene-reductases or ketoreductases for the selective transformation of 1,4,4-triphenyl-3-buten-1-one could provide environmentally benign routes to optically active derivatives. For example, bioamination of the ketone has been shown to be effective for related structures like 4-phenyl-2-butanone. acs.org

The table below summarizes potential selective reactions.

Transformation TypeTarget Functional GroupDesired OutcomePotential Catalytic System
Asymmetric Hydrogenation C=C or C=OChiral saturated ketone or chiral allylic alcoholChiral Rhodium or Iridium complexes, Organocatalysts
Asymmetric Epoxidation C=CChiral α,β-epoxy ketoneSharpless or Shi asymmetric epoxidation reagents manipal.edu
Asymmetric Michael Addition α,β-Unsaturated Systemβ-functionalized chiral ketoneChiral secondary amines, squaramides, or metal complexes
Biocatalytic Reduction C=OChiral alcoholKetoreductases (KREDs)

Utilization in Advanced Materials Science (excluding industrial production)

The rich electronic structure and steric bulk of 1,4,4-triphenyl-3-buten-1-one make it a promising candidate for applications in materials science, an area that remains largely unexplored for this specific molecule. Its structure combines features of chalcones (diaryl propenones) and triphenylmethyl-containing compounds, both of which have known applications in materials. manipal.edunih.gov

Future research could target:

Non-Linear Optical (NLO) Materials: Chalcones, which share the α,β-unsaturated ketone core, are known to exhibit significant NLO properties due to the conjugation between donor and acceptor groups. researchgate.netmanipal.edu The extensive π-system of the three phenyl rings in 1,4,4-triphenyl-3-buten-1-one could be functionalized with electron-donating and -withdrawing groups to create novel NLO materials for applications in molecular switching devices. researchgate.net

Photoactive Polymers: The butenone moiety can participate in polymerization reactions. Chalcone-based polymers are researched for their optical, mechanical, and thermal characteristics. researchgate.netmanipal.edu The incorporation of the bulky and rigid 1,4,4-triphenyl-3-buten-1-one unit into polymer chains could lead to materials with high thermal stability and unique photophysical properties, such as photo-cross-linkable resins or fluorescent sensors.

Host Materials for Organic Electronics: Triphenyl-substituted molecules have been successfully employed as host materials in phosphorescent organic light-emitting diodes (PHOLEDs). mdpi.com The bulky triphenyl groups can prevent aggregation and ensure high triplet energies. The 1,4,4-triphenyl-3-buten-1-one scaffold could be investigated as a novel host material, potentially offering advantageous charge-transporting abilities and morphological properties for highly efficient blue or green PHOLEDs. mdpi.com

Integration of Computational and Experimental Studies for Predictive Chemistry

A synergistic approach combining computational modeling and experimental validation will be instrumental in accelerating research on highly phenylated butenones. This integration allows for the prediction of properties and reaction outcomes, thereby guiding experimental efforts more efficiently. masterorganicchemistry.com

Key areas for this integrated approach are:

Predicting Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model transition states and reaction pathways for the complex rearrangements and selective transformations discussed above. This can help elucidate whether a reaction proceeds via a concerted or stepwise mechanism and predict the most likely products. acs.org

Modeling Spectroscopic and Electronic Properties: Computational methods can predict spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new compounds. Furthermore, calculations can determine electronic properties such as HOMO-LUMO gaps, which are crucial for designing molecules for applications in materials science, such as in organic semiconductors and NLO materials. masterorganicchemistry.com

Rational Design of Novel Derivatives: By establishing a reliable computational model for 1,4,4-triphenyl-3-buten-1-one, researchers can virtually screen libraries of derivatives with different substituents. This predictive approach can identify promising candidates for synthesis and testing, whether for enhanced catalytic activity, specific biological interactions, or desired material properties, thus saving significant experimental time and resources.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.